molecular formula C13H28O B14258802 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- CAS No. 174002-29-0

2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-

Cat. No.: B14258802
CAS No.: 174002-29-0
M. Wt: 200.36 g/mol
InChI Key: NVXWVVCXXXEBED-FDYHWXHSSA-N
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Description

2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is a chiral secondary alcohol with the molecular formula C13H28O. This compound is characterized by the presence of three methyl groups at the 4th, 6th, and 8th positions, and a hydroxyl group at the 2nd position. The stereochemistry of the compound is defined by the (2R,4R,6R,8R) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve the reduction of the ketone precursor to the desired alcohol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: The major product is 2-Decanone, 4,6,8-trimethyl-.

    Reduction: The major product is 2-Decane, 4,6,8-trimethyl-.

    Substitution: The major products depend on the substituent introduced, such as 2-Decanol, 4,6,8-trimethyl- chloride or bromide.

Scientific Research Applications

2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Decanol, 4,6,8-trimethyl-, (2S,4S,6S,8S)-
  • 2-Undecanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
  • 2-Octanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-

Uniqueness

2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of multiple methyl groups and the chiral centers contribute to its unique reactivity and interactions compared to similar compounds.

Properties

CAS No.

174002-29-0

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

(2R,4R,6R,8R)-4,6,8-trimethyldecan-2-ol

InChI

InChI=1S/C13H28O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13-/m1/s1

InChI Key

NVXWVVCXXXEBED-FDYHWXHSSA-N

Isomeric SMILES

CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)O

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)O

Origin of Product

United States

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